molecular formula C8H14N2O B12888571 N3,N3,N4,N4-Tetramethylfuran-3,4-diamine

N3,N3,N4,N4-Tetramethylfuran-3,4-diamine

Cat. No.: B12888571
M. Wt: 154.21 g/mol
InChI Key: BJLVTQGYFMVVMU-UHFFFAOYSA-N
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Description

N3,N3,N4,N4-Tetramethylfuran-3,4-diamine is a tetrasubstituted furan derivative featuring a central furan ring with two amine groups at the 3- and 4-positions, each substituted by two methyl groups. For instance, the closely related compound N3,N3,N4-Trimethyltetrahydrofuran-3,4-diamine (CAS 902835-75-0) has a molecular formula of C₇H₁₆N₂O, a molecular weight of 144.21 g/mol, and exists as a liquid at room temperature with 99% purity .

Properties

Molecular Formula

C8H14N2O

Molecular Weight

154.21 g/mol

IUPAC Name

3-N,3-N,4-N,4-N-tetramethylfuran-3,4-diamine

InChI

InChI=1S/C8H14N2O/c1-9(2)7-5-11-6-8(7)10(3)4/h5-6H,1-4H3

InChI Key

BJLVTQGYFMVVMU-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=COC=C1N(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N3,N3,N4,N4-Tetramethylfuran-3,4-diamine typically involves the reaction of furan derivatives with methylamine under controlled conditions. One common method involves the use of furan-3,4-dicarboxylic acid as a starting material, which is then subjected to a series of reactions including esterification, reduction, and methylation to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for higher yields and cost-effectiveness. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N3,N3,N4,N4-Tetramethylfuran-3,4-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert it into simpler amine derivatives.

    Substitution: The amine groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro compounds, while substitution reactions can produce a variety of N-alkyl or N-acyl derivatives.

Scientific Research Applications

N3,N3,N4,N4-Tetramethylfuran-3,4-diamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which N3,N3,N4,N4-Tetramethylfuran-3,4-diamine exerts its effects involves its interaction with various molecular targets. The amine groups can form hydrogen bonds and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The furan ring may also participate in π-π interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Structural Analogues

a) N3,N3,N4-Trimethyltetrahydrofuran-3,4-diamine (CAS 902835-75-0)

  • Structure : Tetrahydrofuran core with three methyl groups on the amine substituents.
  • Properties : Liquid, molecular weight 144.21 g/mol, stored in cool/dry conditions .

b) N,N,N',N'-Tetramethyl-p-phenylenediamine Dihydrochloride (CAS 637-01-4)

  • Structure : Benzene ring with four methyl groups on two amine substituents.
  • Properties : Solid, molecular weight 237.17 g/mol, used as a redox indicator in biochemical assays .
  • Key Difference : Aromatic benzene core vs. furan heterocycle, leading to differences in electronic properties (e.g., resonance effects) and solubility.

c) N3,N3-Dimethyl-2-(tetrahydrofuran-2-yl-methyl)-2H-pyrazole-3,4-diamine

  • Structure : Pyrazole ring fused with a tetrahydrofuran-methyl group and dimethylamine substituents.
  • Applications : Used in oxidation dyeing of keratin fibers due to its stability and color-forming properties .
  • Key Difference : Pyrazole core introduces additional nitrogen atoms, altering coordination behavior compared to furan-based diamines.
Physicochemical Properties
Compound Core Structure Molecular Formula Molecular Weight (g/mol) Physical State Key Applications
N3,N3,N4,N4-Tetramethylfuran-3,4-diamine Furan C₈H₁₈N₂O ~158.24 (estimated) Likely liquid Ligand synthesis, organic intermediates
N3,N3,N4-Trimethyltetrahydrofuran-3,4-diamine Tetrahydrofuran C₇H₁₆N₂O 144.21 Liquid R&D, specialty chemicals
N,N,N',N'-Tetramethyl-p-phenylenediamine Benzene C₁₀H₁₆N₂·2HCl 237.17 Solid Biochemical assays
DTMTD (Thiophene-quinoxaline derivative) Thiophene/quinoxaline C₂₄H₂₂N₆S₂ 458.61 Solid Fluorescence, NLO applications
Hydrogen Bonding and Reactivity
  • Methyl substitution reduces hydrogen-bonding capacity compared to non-methylated diamines. For example, hydrogen bond populations in nucleic acid motifs (e.g., C8(N4)–G6(N3)) highlight how methylation could alter intermolecular interactions in the tetramethyl furan diamine.

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